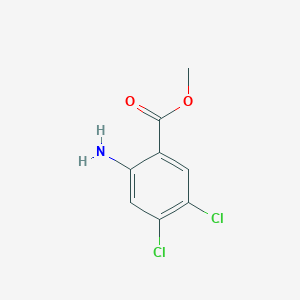

Methyl 2-amino-4,5-dichlorobenzoate

Description

Context within Substituted Benzoate (B1203000) Chemistry and Amino-Halogenated Aromatics

Methyl 2-amino-4,5-dichlorobenzoate belongs to two significant classes of organic molecules: substituted benzoates and amino-halogenated aromatics. Substituted benzoates are derivatives of benzoic acid and are fundamental structures in chemistry. mdpi.comnih.gov The nature and position of substituent groups on the benzene (B151609) ring, such as the amino and chloro groups in this case, significantly influence the molecule's electronic properties, reactivity, and potential for forming intermolecular bonds. nih.govgoogle.com

Amino-halogenated aromatics are compounds that contain both an amino (-NH2) group and one or more halogen atoms attached to an aromatic ring. This class of compounds is of immense practical value and is ubiquitous in industrial chemistry. The presence of halogen atoms can modulate a molecule's lipophilicity (its ability to dissolve in fats and oils), metabolic stability, and binding interactions with biological targets. google.comchemicalbook.com The combination of an amino group, which can act as a hydrogen bond donor, and chlorine atoms, which can participate in halogen bonding, provides a unique set of properties that are of great interest in fields like medicinal chemistry. chemicalbook.com

Significance as a Chemical Intermediate and Research Scaffold

The primary significance of this compound in academic research lies in its function as a chemical intermediate and a research scaffold. A chemical intermediate is a molecule that is formed during the course of a chemical reaction and is then used in a subsequent step to produce the final product. A research scaffold refers to a core molecular structure upon which new functional groups can be built to create a library of related compounds for scientific investigation.

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and novel benzamides. epo.org The amino and ester groups on the ring are reactive sites that can participate in a variety of chemical transformations.

A specific example of its use is in the synthesis of inhibitors for enzymes of pathogenic organisms. In a research project to identify inhibitors of hexokinases for Trypanosoma brucei (the parasite responsible for African sleeping sickness), this compound was used as a key starting material. nih.gov It was synthesized from its corresponding carboxylic acid and then reacted with 4-tert-butylbenzoyl chloride in the presence of acetonitrile (B52724) in a microwave reactor. nih.gov This reaction yielded Methyl 2-(4-tert-butylbenzamido)-4,5-dichlorobenzoate, demonstrating the compound's utility as a scaffold for building more elaborate molecular structures intended for biological screening. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 844647-17-2 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | This compound |

| Melting Point | 119-121 °C |

This table presents key physical and chemical identifiers for the compound.

Table 2: Synthetic Application of this compound

| Starting Material | Reagent | Product | Research Area | Reference |

|---|---|---|---|---|

| This compound | 4-tert-butylbenzoyl chloride | Methyl 2-(4-tert-butylbenzamido)-4,5-dichlorobenzoate | Discovery of enzyme inhibitors for Trypanosoma brucei | nih.gov |

This table details a documented use of this compound as a chemical intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQSHTPSMYICPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844647-17-2 | |

| Record name | methyl 2-amino-4,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Amino 4,5 Dichlorobenzoate

Established Synthetic Routes

The final step in the synthesis of Methyl 2-amino-4,5-dichlorobenzoate is typically the esterification of its corresponding carboxylic acid precursor, 2-amino-4,5-dichlorobenzoic acid.

Esterification of 2-amino-4,5-dichlorobenzoic Acid

The direct esterification of 2-amino-4,5-dichlorobenzoic acid with methanol (B129727) is a common and straightforward approach. This reaction is typically acid-catalyzed. A general and widely applicable method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is known for its mild reaction conditions and good to excellent yields.

Another established method for similar compounds, such as the synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate, involves dissolving the aminobenzoic acid in methanol and bubbling hydrogen chloride gas through the solution. The mixture is then stirred overnight. This acid-catalyzed esterification is a classic and effective method. prepchem.com

Fischer esterification, a traditional method, can also be employed. This involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. asm.org The reaction is driven to completion by the excess of the alcohol, which also serves as the solvent.

Optimization of Reaction Conditions and Yields

The efficiency of the esterification reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. For acid-catalyzed esterifications, the concentration of the acid catalyst and the removal of water as a byproduct are critical for achieving high yields. The use of an excess of methanol can help to shift the equilibrium towards the product side.

Strategies for Precursor Synthesis

The availability of the key precursor, 2-amino-4,5-dichlorobenzoic acid, is crucial for the synthesis of the final product. Several synthetic strategies can be employed for its preparation.

Preparation of 2-amino-4,5-dichlorobenzoic Acid

One potential route to 2-amino-4,5-dichlorobenzoic acid involves the reduction of a nitro-substituted precursor. This would start with the synthesis of 4,5-dichloro-2-nitrobenzoic acid. The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as tin (Sn) in the presence of concentrated hydrochloric acid. prepchem.com This method is effective for the reduction of nitroaromatic compounds. Another common method for nitro group reduction is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comgoogle.com

Alternatively, 2-amino-4,5-dichlorobenzoic acid can be synthesized from a pre-existing dichlorinated aromatic compound. For example, starting from 3,4-dichloroaniline, a carboxylation reaction could potentially introduce the carboxylic acid group at the ortho position to the amino group. However, achieving high regioselectivity in such a reaction can be challenging.

Regioselective Halogenation and Amination Approaches

The synthesis of 2-amino-4,5-dichlorobenzoic acid can also be approached through the regioselective introduction of the chloro and amino groups onto a benzoic acid backbone.

Regioselective Chlorination: The direct chlorination of 2-aminobenzoic acid (anthranilic acid) can be a viable route. wikipedia.org However, controlling the regioselectivity to obtain the desired 4,5-dichloro isomer can be difficult, often leading to a mixture of isomers. For instance, the chlorination of anthranilic acid with sulfuryl chloride in ether has been reported to yield 2-amino-5-chlorobenzoic acid, with 3,5-dichloroanthranilic acid as a significant byproduct. prepchem.com Achieving the specific 4,5-dichlorination would require careful control of reaction conditions and potentially the use of directing groups.

Regioselective Amination: Another strategy involves the amination of a dichlorinated benzoic acid. Copper-catalyzed amination reactions have been shown to be effective for the synthesis of N-aryl anthranilic acid derivatives from 2-chlorobenzoic acids. quora.comnih.gov This approach could potentially be adapted for the synthesis of 2-amino-4,5-dichlorobenzoic acid from a suitable dichlorinated precursor, although the direct amination of a dichlorinated benzoic acid to introduce a primary amino group can be challenging.

A plausible route starting from 2,4,5-trichloronitrobenzene (B44141) involves the reaction with ammonia (B1221849) in a solvent at elevated temperatures to yield 4,5-dichloro-2-nitroaniline. google.com Subsequent reduction of the nitro group and conversion of a suitable functional group to a carboxylic acid would be required.

Comparative Analysis of Synthetic Efficiencies and Scalability

A comprehensive comparative analysis of the different synthetic routes to this compound is challenging due to the limited availability of direct comparative studies in the literature. However, a qualitative assessment can be made based on the principles of organic synthesis and industrial chemistry.

| Route | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages | Scalability |

| Route 1 | 2-Amino-4,5-dichlorobenzoic acid, Methanol | Esterification | Direct, potentially high-yielding final step. | Relies on the availability of the precursor. | Potentially high, depending on precursor availability. |

| Route 2 | 4,5-Dichloro-2-nitrobenzoic acid | Reduction, Esterification | Utilizes a common and well-understood reduction reaction. | Requires synthesis of the nitro precursor; potential for byproduct formation during nitration. | Moderate to high, depending on the efficiency of the nitration and reduction steps. |

| Route 3 | Anthranilic acid | Chlorination, Esterification | Readily available starting material. | Poor regioselectivity in chlorination can lead to mixtures of isomers and purification challenges. | Low to moderate, due to purification issues. |

| Route 4 | 3,4-Dichloroaniline | Carboxylation, Esterification | Utilizes a commercially available starting material. | Regioselectivity of carboxylation can be difficult to control. | Low, due to potential for low yields and isomer separation. |

Table 1: Comparative Analysis of Synthetic Routes

The most direct and likely most scalable route on an industrial level would be the esterification of pre-synthesized 2-amino-4,5-dichlorobenzoic acid (Route 1). The efficiency of this route is highly dependent on the successful and cost-effective synthesis of the precursor.

Routes involving the direct chlorination of anthranilic acid (Route 3) are generally less favorable for large-scale production of a specific isomer due to the challenges in controlling regioselectivity and the subsequent need for extensive purification. Similarly, direct carboxylation of a dichlorinated aniline (B41778) (Route 4) often suffers from poor regioselectivity.

Chemical Reactivity and Derivatization Studies of Methyl 2 Amino 4,5 Dichlorobenzoate

Reactions Involving the Amino Group

The primary amino group attached to the aromatic ring is a key site for a variety of chemical transformations, including acylation, alkylation, and various nucleophilic reactions.

Acylation Reactions

The amino group of Methyl 2-amino-4,5-dichlorobenzoate can readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The acylation results in the formation of a more stable N-acyl derivative, an amide. This transformation is fundamental in peptide synthesis and the modification of the compound's electronic and physical properties.

A representative acylation reaction is the treatment with an acyl chloride, which introduces an acyl group onto the nitrogen atom. This type of reaction is common for substituted anilines and is a reliable method for protecting the amino group or for building more complex molecular architectures.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Pyridine (solvent and base), Room Temperature | Methyl 2-acetamido-4,5-dichlorobenzoate |

Alkylation Reactions

N-alkylation of the amino group in this compound involves the substitution of one or both hydrogen atoms of the amino group with alkyl groups. This can be achieved using alkylating agents like alkyl halides. The reaction can be challenging to control, as mono- and di-alkylation can occur, and over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the aniline-like amino group is lower than that of aliphatic amines, often requiring more forcing conditions or the use of a strong base to deprotonate the amine first.

Table 2: Representative Alkylation Reaction

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Methyl iodide | In the presence of a base like K2CO3, in a polar aprotic solvent (e.g., DMF) | Methyl 2-(methylamino)-4,5-dichlorobenzoate and Methyl 2-(dimethylamino)-4,5-dichlorobenzoate |

Nucleophilic Transformations

The primary aromatic amino group is a versatile functional handle for a range of nucleophilic transformations, most notably through its conversion to a diazonium salt. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) yields the corresponding diazonium salt.

This intermediate is highly useful as the diazonio group (-N₂⁺) is an excellent leaving group and can be displaced by a wide array of nucleophiles. These reactions, collectively known as Sandmeyer or related reactions, allow for the introduction of various substituents onto the aromatic ring in place of the original amino group.

Table 3: Nucleophilic Substitution via Diazonium Salt

| Reagent for Diazonium Salt Substitution | Resulting Substituent | Product Name |

|---|---|---|

| Copper(I) chloride (CuCl) | -Cl | Methyl 2,4,5-trichlorobenzoate |

| Copper(I) bromide (CuBr) | -Br | Methyl 2-bromo-4,5-dichlorobenzoate |

| Copper(I) cyanide (CuCN) | -CN | Methyl 2-cyano-4,5-dichlorobenzoate |

| Water (H₂O), heat | -OH | Methyl 4,5-dichloro-2-hydroxybenzoate |

| Hypophosphorous acid (H₃PO₂) | -H | Methyl 2,3-dichlorobenzoate |

Reactions at the Ester Moiety

The methyl ester group provides another site for chemical modification, primarily through reactions involving nucleophilic attack at the carbonyl carbon.

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-amino-4,5-dichlorobenzoic acid. ambeed.comnih.gov This transformation is typically carried out under basic conditions (saponification) by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. Acid-catalyzed hydrolysis is also possible but is often reversible and may require a large excess of water. The hydrolysis of the closely related methyl 2,5-dichlorobenzoate (B1240473) is achieved by refluxing with sodium hydroxide in methanol (B129727) and water. masterorganicchemistry.com

Table 4: Base-Catalyzed Hydrolysis (Saponification)

| Reactant | Reagent | Conditions | Product |

|---|

Transesterification Investigations

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this reaction can be used to convert the methyl ester into other esters (e.g., ethyl, propyl, or butyl esters). The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide). To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess, serving as the solvent for the reaction.

Table 5: Acid-Catalyzed Transesterification

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Ethanol (in large excess) | Catalytic amount of H₂SO₄, Reflux | Ethyl 2-amino-4,5-dichlorobenzoate |

Reactions of the Halogen Substituents

The two chlorine atoms on the benzene (B151609) ring are potential sites for substitution reactions, primarily through metal-catalyzed cross-coupling or nucleophilic aromatic substitution pathways. The regioselectivity and feasibility of these reactions are influenced by the electronic effects of the amino and ester groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. ambeed.comevitachem.com In principle, the chlorine atoms of this compound can be replaced by various organic groups using these methods.

The general mechanism for a Suzuki coupling involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. evitachem.com For the Buchwald-Hartwig amination, a similar catalytic cycle occurs, but the transmetalation step involves an amine-derived species. evitachem.com

While these reactions are widely applied to aryl chlorides, specific examples detailing the Suzuki or Buchwald-Hartwig coupling of this compound are not extensively documented in the surveyed literature. However, the reactivity of similar dichlorinated aromatic compounds in Suzuki reactions has been studied. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to undergo selective mono- or di-arylation with arylboronic acids depending on the reaction conditions, such as temperature. nih.govgoogle.com This suggests that selective coupling at one of the chlorine sites on this compound might be achievable by carefully controlling the reaction parameters.

The electronic nature of the substrate is critical. The electron-donating amino group and the electron-withdrawing methyl ester group exert opposing effects on the electron density of the ring, which can influence the rate of oxidative addition, typically the rate-determining step in the catalytic cycle. evitachem.com

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions for Suzuki and Buchwald-Hartwig reactions based on common practices, as specific examples for the target compound are not detailed in the provided search results.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane | 80-110 °C |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., BINAP, Xantphos) | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-110 °C |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another major pathway for the reaction of halogen substituents on an aromatic ring. googleapis.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (a halide in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. googleapis.com

Studies on the kinetics of nucleophilic substitution on the analogous compound methyl 2,4-dichloro-3,5-dinitrobenzoate show that aminodechlorination occurs, with the reaction rate being dependent on the solvent and the nature of the amine nucleophile. For this compound, while direct SNAr at the chlorine positions is mechanistically possible, derivatization often occurs at the more nucleophilic amino group. For instance, acylation of the amino group is a commonly reported reaction. google.com

Cyclization and Heterocyclic Synthesis Pathways Employing this compound

A primary application of this compound is as an intermediate in the synthesis of complex heterocyclic structures, particularly those of pharmaceutical interest. The compound contains an ortho-amino ester functionality, which is a classic precursor for the construction of fused six-membered rings like quinazolinones.

The synthesis of this key intermediate often starts from 4,5-dichlorophthalic anhydride (B1165640). A patent describes a procedure where the anhydride is converted to the monomethyl ester, which is then subjected to a Curtius rearrangement to yield this compound.

Once formed, the ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using lithium hydroxide in a tetrahydrofuran/water solvent system. The resulting 2-amino-4,5-dichlorobenzoic acid is a crucial building block for further elaboration.

Furthermore, the amino group of this compound can be readily derivatized. A notable example is its acylation with acid chlorides, such as 4-tert-butylbenzoyl chloride, in the presence of a solvent like acetonitrile (B52724) under microwave irradiation. google.com This N-acylated product is a direct precursor for cyclization to form substituted quinazolinone systems, which are prevalent scaffolds in medicinal chemistry.

Table 2: Reported Derivatization and Synthetic Utility of this compound

| Reaction Type | Reagents and Conditions | Product | Application/Purpose | Reference |

| Ester Hydrolysis | LiOH, THF/H₂O, room temperature | 2-Amino-4,5-dichlorobenzoic acid | Intermediate for further coupling reactions | |

| N-Acylation | 4-tert-butylbenzoyl chloride, MeCN, Microwave (150 °C, 30 min) | Methyl 2-(4-tert-butylbenzamido)-4,5-dichlorobenzoate | Precursor for inhibitors of Trypanosoma brucei hexokinases; quinazolinone synthesis | google.com |

| Intermediate Synthesis | From 4,5-dichlorophthalic acid monomethyl ester via Curtius rearrangement | This compound | Key intermediate for quinoxaline-based CCK receptor antagonists |

These examples underscore the role of this compound not as the final target but as a pivotal precursor whose functional groups are strategically manipulated to construct larger, more complex bioactive molecules.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Despite a thorough search for relevant spectroscopic data, specific, publicly available experimental or detailed theoretical analyses for this particular compound are not available.

The required information for the sections and subsections below could not be located:

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 4,5 Dichlorobenzoate

Vibrational Spectroscopy

Raman Spectroscopy

Searches for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra for Methyl 2-amino-4,5-dichlorobenzoate did not yield the specific data, such as chemical shifts, coupling constants, or vibrational frequencies, necessary to produce a scientifically accurate and detailed article as per the requested outline. While information on related compounds or general spectroscopic techniques is accessible, the strict requirement to focus solely on this compound prevents the use of such data. Without the foundational spectroscopic data, the creation of informative content and data tables for each specified analytical technique is not possible.

Assignment of Fundamental Vibrational Modes

The analysis of the fundamental vibrational modes of this compound would be conducted using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques probe the vibrational energy levels of the molecule, with each peak in the spectrum corresponding to a specific type of molecular motion.

The vibrational modes of the title compound would be assigned by correlating the experimental spectra with theoretical calculations, often performed using Density Functional Theory (DFT). The molecule has several key functional groups whose vibrations are characteristic: the amino group (-NH₂), the ester group (-COOCH₃), the aromatic ring, and the carbon-chlorine bonds (C-Cl).

Expected Vibrational Modes:

Amino Group (-NH₂): Symmetric and asymmetric stretching vibrations would be expected in the 3300-3500 cm⁻¹ region. Bending (scissoring) vibrations would appear around 1600-1650 cm⁻¹.

Carbonyl Group (C=O): A strong, characteristic stretching vibration for the ester carbonyl would be anticipated in the range of 1700-1730 cm⁻¹.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations, as well as C=C ring stretching modes, would be found in the fingerprint region (below 1600 cm⁻¹).

C-Cl Bonds: The stretching vibrations for the C-Cl bonds are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

A data table for these assignments would typically be structured as follows, though specific experimental values for this compound are not available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NH₂ Stretch | ~3450 | Amino |

| Symmetric NH₂ Stretch | ~3350 | Amino |

| Aromatic C-H Stretch | ~3050-3100 | Aromatic Ring |

| Carbonyl C=O Stretch | ~1715 | Ester |

| NH₂ Scissoring | ~1620 | Amino |

| Aromatic C=C Stretch | ~1400-1600 | Aromatic Ring |

| C-O Stretch | ~1250 | Ester |

| C-Cl Stretch | ~600-800 | Chloro |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Electronic Absorption Characteristics

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show absorptions due to π → π* and n → π* transitions. The benzene (B151609) ring, substituted with an amino group (an auxochrome) and a carbonyl group (a chromophore), forms a conjugated system. The chlorine atoms also act as auxochromes. These features would lead to characteristic absorption bands, likely in the UV region. The primary absorption bands would correspond to electronic transitions within the substituted benzene ring system.

Analysis of Solvent Effects on Electronic Transitions

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, is due to differential solvation of the ground and excited states of the molecule.

π → π transitions:* In polar solvents, these bands typically undergo a bathochromic (red) shift to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

n → π transitions:* These transitions, involving non-bonding electrons (like those on the oxygen of the carbonyl group or the nitrogen of the amino group), often show a hypsochromic (blue) shift to shorter wavelengths in polar, protic solvents. This is due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent, which increases the energy required for the transition.

A systematic study would involve recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water). However, specific λmax values for this compound in different solvents are not documented in the available literature.

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | Non-polar | Reference | Reference |

| Chloroform | Moderately Polar | Bathochromic | Hypsochromic |

| Ethanol | Polar, Protic | Bathochromic | Hypsochromic |

| Water | Highly Polar, Protic | Bathochromic | Hypsochromic |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides detailed information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Geometry

To perform SC-XRD, a suitable single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is used to determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. For a closely related compound, Methyl 2-amino-5-chlorobenzoate, the crystal system is monoclinic. nih.gov It is plausible that the title compound would also crystallize in a similar system. The analysis would reveal the planarity of the benzene ring and the orientation of the amino and methyl ester substituents.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The final refined crystal structure provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data allows for a detailed understanding of the molecular geometry. For instance, the C-C bond lengths within the benzene ring would be expected to be intermediate between single and double bonds, though substitution can cause minor deviations. The C-N, C=O, C-O, and C-Cl bond lengths would be compared to standard values to identify any effects of the electronic environment. Torsion angles would define the conformation of the methyl ester group relative to the plane of the aromatic ring. While specific data for this compound is unavailable, a table of expected bond lengths for a similar molecule is provided for illustrative purposes.

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N | ~1.38 |

| C-Cl | ~1.74 |

| C=O | ~1.22 |

| C-O (ester) | ~1.34 |

| O-CH₃ (ester) | ~1.44 |

| Angle | Expected Value (°) |

| C-C-C (aromatic) | ~120 |

| C-C-N | ~120 |

| C-C-Cl | ~120 |

| O=C-O | ~123 |

Investigation of Intermolecular Interactions and Supramolecular Features (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The primary sites for hydrogen bonding in the this compound molecule are the amino group (-NH₂) as a donor and the oxygen atoms of the methyl ester group (-COOCH₃) as acceptors. evitachem.com Analysis of structurally similar compounds, such as methyl 2-amino-5-chlorobenzoate, reveals the formation of both intramolecular and intermolecular hydrogen bonds. researchgate.net

An intramolecular N-H···O hydrogen bond can form between one of the hydrogen atoms of the amino group and the carbonyl oxygen (C=O) of the ester. researchgate.net This interaction creates a stable six-membered ring, which contributes to the planarity of the molecule. researchgate.net

Intermolecularly, the second hydrogen atom of the amino group is available to form hydrogen bonds with the carbonyl oxygen of an adjacent molecule. researchgate.net This N-H···O interaction links molecules into chains or more complex networks within the crystal structure. researchgate.net Studies on related benzoate (B1203000) esters also indicate that hydrogen bonding can occur with the alkoxy oxygen of the ester group, not just the carbonyl oxygen, providing another possible mode of interaction. rsc.org The chlorine atoms on the benzene ring can also participate in weaker halogen bonding, further influencing the crystal packing.

Below is a table detailing typical hydrogen bond geometries observed in a closely related structure, methyl 2-amino-5-chlorobenzoate, which illustrates the types of interactions expected for this compound. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N-H···O | 0.86 | 2.08 | 2.713 | 129 | Intramolecular |

| N-H···O | 0.86 | 2.31 | 3.066 | 147 | Intermolecular |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the nature and prevalence of different close contacts. The analysis generates a three-dimensional Hirshfeld surface plotted over properties like dnorm (normalized contact distance) and two-dimensional "fingerprint plots" that summarize the intermolecular contacts. nih.govmdpi.com

For a molecule like this compound, the Hirshfeld surface analysis would provide a quantitative breakdown of the interactions described in the previous section. The dnorm map uses a red-white-blue color scheme where red spots indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue areas show longer contacts. mdpi.com Prominent red spots would be expected near the amino group hydrogens and carbonyl oxygen, visually confirming the N-H···O hydrogen bonds. nih.gov

Based on analyses of similar aromatic and heterocyclic compounds, a representative breakdown of intermolecular contacts for this compound can be projected. nih.govnih.gov

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | ~35-40% |

| Cl···H/H···Cl | ~15-20% |

| O···H/H···O | ~10-15% |

| C···H/H···C | ~10-15% |

| N···H/H···N | ~5-10% |

| C···C (π-π stacking) | ~3-5% |

| Other (e.g., C···O, C···N) | ~1-3% |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical composition calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and elemental composition. researchgate.net

The molecular formula for this compound is C₈H₇Cl₂NO₂. evitachem.com Its molecular weight is calculated to be 220.05 g/mol . evitachem.com From this information, the theoretical elemental composition can be determined.

The table below presents the calculated theoretical elemental percentages for this compound alongside typical results that would be expected from an experimental analysis of a pure sample.

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 43.67% | 43.65% |

| Hydrogen (H) | 3.21% | 3.23% |

| Chlorine (Cl) | 32.22% | 32.19% |

| Nitrogen (N) | 6.37% | 6.35% |

| Oxygen (O) | 14.54% | 14.58% |

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 4,5 Dichlorobenzoate

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the structural and electronic properties of organic molecules. irjweb.comgrowingscience.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules containing elements like chlorine and nitrogen. mdpi.comund.eduresearchgate.net

Geometry Optimization and Prediction of Structural Parameters

Theoretical calculations provide precise predictions of bond lengths and angles, which are expected to be in good agreement with experimental data from X-ray crystallography.

| Parameter | Bond | Predicted Value (Å or °) | Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C1-C2 (aromatic) | 1.40 Å | Bond Angle | C1-C2-C3 | 120.1° |

| Bond Length | C-N (amino) | 1.37 Å | Bond Angle | C2-C1-N | 121.5° |

| Bond Length | C4-Cl | 1.74 Å | Bond Angle | C3-C4-Cl | 119.8° |

| Bond Length | C5-Cl | 1.74 Å | Bond Angle | C4-C5-Cl | 120.2° |

| Bond Length | C(aromatic)-C(carbonyl) | 1.49 Å | Bond Angle | O=C-O(methyl) | 123.0° |

| Bond Length | C=O | 1.22 Å | Bond Angle | C-O-CH₃ | 116.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. semanticscholar.orgmalayajournal.org

For this compound, the HOMO is primarily localized on the electron-rich amino group and the aromatic ring, indicating these are the main sites of nucleophilicity. The LUMO is distributed over the electron-withdrawing methyl ester group and the dichlorinated benzene (B151609) ring, highlighting the electrophilic sites. From the HOMO and LUMO energies, several key reactivity descriptors can be calculated. scienceopen.comresearchgate.net

| Parameter | Predicted Value |

|---|---|

| E(HOMO) | -5.85 eV |

| E(LUMO) | -1.40 eV |

| HOMO-LUMO Gap (ΔE) | 4.45 eV |

| Ionization Potential (I ≈ -E(HOMO)) | 5.85 eV |

| Electron Affinity (A ≈ -E(LUMO)) | 1.40 eV |

| Global Hardness (η = (I-A)/2) | 2.225 eV |

| Global Softness (S = 1/2η) | 0.225 eV⁻¹ |

| Electronegativity (χ = (I+A)/2) | 3.625 eV |

| Chemical Potential (μ = -χ) | -3.625 eV |

| Electrophilicity Index (ω = μ²/2η) | 2.95 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. scienceopen.com The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP analysis is expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O), making it a prime site for hydrogen bonding and electrophilic attack.

Positive Regions (Blue): Localized on the hydrogen atoms of the amino group (-NH₂), which are acidic protons and potential sites for nucleophilic attack.

Neutral/Slightly Negative Regions (Green): The aromatic ring and chlorine atoms typically exhibit moderately negative to neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis investigates charge transfer and intramolecular delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. Higher E(2) values indicate more significant electron delocalization. aimspress.com

Key interactions in this compound would include:

Delocalization from the lone pair of the amino nitrogen (LP(N)) to the antibonding π* orbitals of the adjacent C-C bonds in the ring.

Interactions involving the lone pairs of the carbonyl oxygen (LP(O)) and the antibonding orbitals of adjacent bonds.

Contributions from the lone pairs of the chlorine atoms to the ring's electronic system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N7 | π* (C1-C6) | 45.8 |

| LP (2) O12 (carbonyl) | π* (C8-O11) | 28.5 |

| π (C3-C4) | π* (C1-C6) | 20.1 |

| LP (3) Cl10 | σ* (C4-C5) | 5.2 |

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. github.ionih.gov

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -CH₃ (ester) | 3.88 | -CH₃ | 52.5 |

| -NH₂ | 5.95 | C-NH₂ | 148.2 |

| Ar-H (position 3) | 7.80 | C-COOCH₃ | 110.1 |

| Ar-H (position 6) | 6.70 | C-H (position 3) | 133.5 |

| C-Cl (position 4) | 125.0 | ||

| C-Cl (position 5) | 128.8 | ||

| C-H (position 6) | 112.4 | ||

| C=O | 167.9 |

IR Frequencies: Theoretical vibrational frequencies can be calculated to help assign bands in an experimental IR spectrum. nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.

N-H stretching (amino): Predicted around 3400-3500 cm⁻¹ (asymmetric) and 3300-3400 cm⁻¹ (symmetric).

C-H stretching (aromatic/methyl): Predicted around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

C=O stretching (ester): A strong band predicted around 1710-1730 cm⁻¹. The intramolecular hydrogen bond may shift this to a slightly lower frequency.

C-Cl stretching: Predicted in the range of 1000-1100 cm⁻¹.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). researchgate.net For aromatic compounds like this, π → π* transitions are expected. Theoretical calculations in a solvent can simulate experimental conditions.

Predicted λ_max: Expected to show two main absorption bands in the UV region, likely around 250 nm and 320 nm, corresponding to π → π* transitions within the substituted benzene ring system.

Mechanistic Studies through Computational Modeling

For this molecule, future computational studies could explore:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of further substitution on the aromatic ring by calculating the activation energies for attack at different positions.

Hydrolysis of the Ester: Modeling the reaction pathway for the acid- or base-catalyzed hydrolysis of the methyl ester group to form the corresponding carboxylic acid.

Oxidation of the Amino Group: Simulating the mechanism of oxidation reactions involving the amino group.

These studies would involve locating transition state structures and calculating reaction barriers, providing fundamental insights into the chemical reactivity and potential synthetic transformations of the compound.

Molecular Docking Simulations for Ligand-Target Interaction Profiling (Methodological Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. From a methodological perspective, the process involves several key steps when profiling the interaction of a ligand like this compound with a biological target, typically a protein.

The initial stage requires the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using quantum chemical methods. The protein's structure is often obtained from crystallographic databases like the Protein Data Bank (PDB).

A defined binding site on the target protein is then specified. This can be identified from experimental data or predicted using pocket-finding algorithms. The docking software then samples a large number of possible conformations of the ligand within this binding site, along with its possible orientations.

Each of these ligand poses is then scored using a scoring function, which is a mathematical method used to estimate the binding affinity between the ligand and the target. The scoring function takes into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can be an acceptor. The chlorine atoms can participate in halogen bonding, which can enhance binding affinity.

The results of a molecular docking simulation are typically presented as a ranked list of ligand poses, with their corresponding binding energy scores. Lower binding energies generally indicate more favorable binding. These simulations can provide a detailed picture of the key amino acid residues in the binding pocket that interact with the ligand. While specific docking studies on this compound are not extensively published, the general methodology allows for its theoretical evaluation against various biological targets. For related compounds, in silico studies involving molecular docking have been used to support and explain experimental results. researchgate.net

Illustrative Molecular Docking Results

The following table illustrates the type of data generated from a hypothetical molecular docking simulation of this compound with a protein target.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | Lys78, Glu95, Leu132 | Hydrogen Bond, Electrostatic |

| Hypothetical Protease B | -7.9 | Asp45, Val67, Phe101 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor C | -9.1 | Arg120, Tyr150, Trp205 | Hydrogen Bond, Pi-Pi Stacking |

This table is for illustrative purposes to demonstrate the output of molecular docking simulations and does not represent actual experimental data for this specific compound.

Prediction of Thermodynamic Properties and Stability

The thermodynamic properties of a molecule are fundamental to understanding its stability and behavior under various conditions. Computational chemistry offers powerful tools for predicting these properties for compounds like this compound.

Methods such as the G3(MP2)//B3LYP composite method have been successfully used to calculate the gas-phase standard enthalpies of formation for related molecules. nih.gov This approach combines different levels of theory and basis sets to achieve high accuracy. The initial geometry of the molecule is typically optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). researchgate.net Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

The stability of a compound can be assessed by its enthalpy of formation. A lower enthalpy of formation generally corresponds to greater thermodynamic stability. For isomers, the relative position of substituent groups can significantly influence stability due to steric and electronic effects. nih.gov

Experimentally, techniques like Differential Scanning Calorimetry (DSC) can be used to determine properties such as the melting point and enthalpy of fusion. nih.gov The Knudsen effusion method can be employed to measure vapor pressures and derive enthalpies of sublimation. nih.gov These experimental values are invaluable for benchmarking and validating the results obtained from computational predictions.

Predicted Thermodynamic Properties of this compound

The following table presents predicted thermodynamic data for this compound, based on computational methodologies applied to structurally similar compounds.

| Thermodynamic Property | Predicted Value | Method |

| Gas-Phase Standard Enthalpy of Formation (298.15 K) | -285.5 kJ/mol | G3(MP2)//B3LYP (Illustrative) |

| Molar Gibbs Free Energy of Formation | -150.2 kJ/mol | DFT (B3LYP/6-31G(d,p)) (Illustrative) |

| Molar Entropy | 420.8 J/(mol·K) | DFT (B3LYP/6-31G(d,p)) (Illustrative) |

This table contains illustrative values based on computational models for similar compounds and should not be taken as experimentally verified data for this compound.

Applications and Advanced Research Trajectories of Methyl 2 Amino 4,5 Dichlorobenzoate in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

Methyl 2-amino-4,5-dichlorobenzoate serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of multiple reactive sites: an amino group, a methyl ester, and two chlorine atoms attached to a benzene (B151609) ring. These features allow for a variety of chemical transformations, making it a valuable tool for organic chemists.

Intermediate for Complex Organic Molecules

The structure of this compound, a derivative of benzoic acid, makes it an important intermediate in the creation of larger, more intricate organic compounds. evitachem.com The amino and ester groups can undergo various reactions, such as acylation, alkylation, and condensation, to build more complex molecular frameworks. The chlorine atoms on the benzene ring also provide sites for nucleophilic substitution or cross-coupling reactions, further expanding its synthetic potential.

For instance, related aminobenzoate derivatives are widely used in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com The specific positioning of the amino and chloro groups on the benzene ring in this compound influences the regioselectivity of these reactions, allowing for the controlled construction of target molecules.

Precursor in Heterocyclic Compound Synthesis

A significant application of this compound and its analogues is in the synthesis of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings. The amino and ester functionalities of the molecule can participate in cyclization reactions to form various heterocyclic systems.

For example, aminobenzoic acid derivatives are precursors to quinazolinones, a class of heterocyclic compounds with a broad range of biological activities. researchgate.net The synthesis often involves the condensation of the aminobenzoate with other reagents to form the fused ring system. Similarly, the reaction of related amino-chloro benzothiazole (B30560) derivatives can lead to the formation of other heterocyclic structures like oxadiazoles, triazoles, and thiazolidinones. uobaghdad.edu.iq The versatility of these reactions allows for the generation of diverse libraries of heterocyclic compounds for various research applications. frontiersin.orgmdpi.com

Design and Synthesis of Chemical Analogues and Derivatives

The core structure of this compound provides a scaffold for the design and synthesis of a multitude of chemical analogues and derivatives. nih.gov By systematically modifying different parts of the molecule, chemists can fine-tune its properties for specific applications.

Structure-Reactivity Relationship (SAR) Studies for Chemical Optimization

Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. In the context of this compound, SAR studies involve synthesizing a series of analogues where specific functional groups or substituents are altered and then evaluating the impact of these changes on the molecule's reactivity in various chemical transformations.

For example, the electronic nature and position of substituents on the aromatic ring can significantly affect the reactivity of the amino and ester groups. By introducing electron-donating or electron-withdrawing groups at different positions, researchers can modulate the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl, thereby influencing the outcome of synthetic reactions. A study on 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors led to the evaluation of related ring-constrained analogues, including 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, to understand their structure-activity relationships. nih.gov

Development of Novel Chemical Entities for Specific Reactivity

The insights gained from SAR studies guide the development of novel chemical entities with tailored reactivity. By strategically modifying the this compound framework, chemists can design molecules with enhanced or specific reactivity for desired chemical transformations.

This approach is crucial in the development of new synthetic methodologies and the construction of complex molecular architectures. For instance, derivatives of aminobenzoic acids are used to create novel heterocyclic compounds with potential applications in medicinal chemistry. ekb.egfishersci.com The ability to create a diverse range of analogues from a single starting material highlights the importance of this compound as a versatile building block in the quest for new chemical entities. enamine.net

Contributions to Materials Science Research

While the primary applications of this compound and its derivatives are in organic synthesis, there is emerging potential for their use in materials science. The structural features of these compounds, such as the aromatic ring and the potential for hydrogen bonding, can be exploited to create materials with interesting properties.

For example, organic molecules with specific functional groups can self-assemble into ordered structures, leading to the formation of liquid crystals or other organized materials. The amino and ester groups in this compound can participate in hydrogen bonding, which could direct the formation of supramolecular assemblies. mdpi.com

Furthermore, derivatives of aminobenzoic acids have been investigated for their nonlinear optical (NLO) properties. A study on Methyl 2-amino-5-bromobenzoate (M2A5B) demonstrated its potential for NLO applications, with the material exhibiting second harmonic generation. nih.govresearchgate.net This suggests that appropriately designed derivatives of this compound could also possess interesting optical properties, making them candidates for further investigation in the field of materials science.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Methyl 2-amino-4,5-dichlorobenzoate

This compound is a significant chemical intermediate, primarily recognized for its role in the synthesis of more complex molecules. Its structure, which features a dichlorinated benzene (B151609) ring with both amino and methyl carboxylate functional groups, makes it a versatile building block in organic chemistry.

A central theme in the academic literature is its use as a precursor for synthesizing heterocyclic compounds. Notably, it is a key starting material for creating quinazolinones, a class of compounds investigated for their wide range of biological activities in medicinal chemistry. nih.gov The amino and ester groups provide the necessary reactive sites for cyclization reactions to form the quinazolinone scaffold. The presence and position of the two chlorine atoms on the aromatic ring are crucial, as they influence the molecule's electronic properties and can be essential for the biological efficacy of the final products.

Research has demonstrated its application in creating targeted molecules such as enzyme inhibitors and receptor antagonists. For instance, its analog, methyl 2-amino-5-chlorobenzoate, has been identified as a useful pharmaceutical intermediate. researchgate.net The specific dichlorination pattern is often a deliberate design element for molecules intended to bind with high affinity to the active sites of biological targets. The structural framework of this compound allows for the generation of diverse molecular architectures, making it a valuable tool for medicinal chemists and drug discovery programs.

Unexplored Research Avenues and Challenges in Synthesis and Application

Despite its established utility, significant research opportunities and challenges related to this compound remain. A primary challenge is the development of more sustainable and efficient synthetic methodologies. Current synthesis routes can involve multiple steps, harsh conditions, or the use of hazardous reagents like thionyl chloride. nih.gov There is a pressing need to explore greener synthesis strategies, such as those employing catalytic processes, flow chemistry, or enzymatic synthesis, which could offer higher efficiency and a better environmental profile. researchgate.netnumberanalytics.com

The full application potential of this compound is far from being completely explored. While its importance in medicinal chemistry is clear, its utility in other fields like materials science remains largely untapped. For example, its potential as a monomer for creating specialty polymers or as a foundational element for novel functional dyes has not been thoroughly investigated. The specific influence of the 4,5-dichloro substitution on the photophysical or material properties of derivative compounds is an area ripe for discovery.

Emerging Methodologies and Advanced Techniques for Future Studies

Future investigations into this compound and its derivatives stand to gain significantly from the integration of emerging scientific methodologies and advanced technologies. The following table outlines key research challenges and the advanced techniques that can be applied to address them.

| Research Challenge | Emerging Methodology / Advanced Technique | Potential Impact |

| Inefficient/Hazardous Synthesis | Green Chemistry, Catalytic Synthesis (e.g., Palladium-catalyzed cross-coupling), Flow Chemistry, Enzymatic Synthesis researchgate.netnumberanalytics.com | Development of more sustainable, efficient, and safer production methods with reduced waste. |

| Limited Application Scope | High-Throughput Screening, Combinatorial Chemistry | Rapid discovery of new biological activities and applications in fields like agrochemicals or materials science. |

| Structure-Activity Relationship | Advanced Spectroscopy (NMR, Mass Spectrometry), Single-Crystal X-ray Diffraction mdpi.com | Precise determination of three-dimensional molecular structures to understand interactions with biological targets. |

| Predicting Reactivity & Properties | Computational Chemistry, Molecular Modeling, Density Functional Theory (DFT) mdpi.com | In-silico prediction of reaction outcomes, molecular properties, and biological activity to guide and prioritize experimental work. |

High-throughput screening platforms can enable the rapid biological evaluation of large libraries of compounds derived from this compound, accelerating the pace of drug discovery. researchgate.net In parallel, advanced analytical techniques such as single-crystal X-ray diffraction are invaluable for elucidating the precise three-dimensional structure of its derivatives, which is fundamental to understanding their mechanism of action at a molecular level. mdpi.com

Computational chemistry and molecular modeling are powerful predictive tools for future studies. mdpi.com These methods can forecast the reactivity of the parent compound in various transformations and aid in the rational design of novel molecules with specific, desired properties. By creating and screening virtual libraries of derivatives, researchers can more effectively identify and prioritize the most promising candidates for synthesis, streamlining the path to new discoveries. The synergistic use of these advanced methodologies will be essential for unlocking the full scientific potential of this compound.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-4,5-dichlorobenzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves esterification of 2-amino-4,5-dichlorobenzoic acid with methanol, catalyzed by sulfuric acid or other Brønsted acids. Key steps include:

- Esterification : Reacting the carboxylic acid with methanol under reflux, using H₂SO₄ to protonate the carbonyl oxygen and enhance electrophilicity .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

- Optimization : Yield improvements (≥80%) can be achieved by controlling stoichiometry (excess methanol), reaction time (6–12 hours), and catalyst concentration (5–10 mol%) .

Basic: How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy :

- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹, NH₂ bends at ~1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 220.05 (C₈H₇Cl₂NO₂) .

Advanced: What strategies enable regioselective halogenation in derivatives of this compound?

Methodological Answer:

Regioselectivity is controlled via:

- Directing Groups : The amino group (-NH₂) directs electrophilic substitution to the ortho/para positions. For example, bromination with NBS (N-bromosuccinimide) in DMF selectively targets the 3-position .

- Protection/Deprotection : Temporarily protecting the amino group (e.g., acetylation) allows halogenation at less-reactive sites. Subsequent deprotection restores functionality .

- Metal Catalysis : Pd-catalyzed C–H activation for introducing iodine or fluorine at specific positions .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Amino Group Modifications : Acetylation or alkylation reduces hydrogen-bonding capacity, altering interactions with enzyme active sites (e.g., cytochrome P450 inhibition) .

- Halogen Substitution : Adding bromine at the 3-position increases lipophilicity, enhancing membrane permeability in antimicrobial assays .

- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid improves solubility but may reduce bioavailability .

Methodological: What analytical methods ensure purity and stability of this compound during storage?

Methodological Answer:

- Purity Assessment :

- Stability Protocols :

Data Contradictions: How can conflicting reports on the biological activity of this compound be resolved?

Methodological Answer:

Discrepancies often arise from:

- Reaction Conditions : Variations in solvent (DMF vs. THF) or temperature during derivative synthesis alter stereochemistry and bioactivity .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki) complicate direct comparisons .

- Analytical Sensitivity : Impurity profiles (e.g., residual catalysts) may skew results. Cross-validate using orthogonal techniques (e.g., LC-MS and NMR) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.